6-Bromo-4-methylpyridine-2-sulfonyl chloride 6-Bromo-4-methylpyridine-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18651960
InChI: InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)9-6(3-4)12(8,10)11/h2-3H,1H3
SMILES:
Molecular Formula: C6H5BrClNO2S
Molecular Weight: 270.53 g/mol

6-Bromo-4-methylpyridine-2-sulfonyl chloride

CAS No.:

Cat. No.: VC18651960

Molecular Formula: C6H5BrClNO2S

Molecular Weight: 270.53 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-methylpyridine-2-sulfonyl chloride -

Specification

Molecular Formula C6H5BrClNO2S
Molecular Weight 270.53 g/mol
IUPAC Name 6-bromo-4-methylpyridine-2-sulfonyl chloride
Standard InChI InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)9-6(3-4)12(8,10)11/h2-3H,1H3
Standard InChI Key GZPJJPBNTXAUIB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1)Br)S(=O)(=O)Cl

Introduction

Structural and Physical Properties

The compound features a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 4-position, and a sulfonyl chloride moiety at the 2-position. Key physical properties include:

PropertyValue
Molecular FormulaC₆H₅BrClNO₂S
Molecular Weight270.53 g/mol
SMILES NotationCc1cc(Br)nc(S(=O)(=O)Cl)c1
Storage Conditions-20°C, sealed, dry environment

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions, while the bromine atom facilitates cross-coupling transformations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via sulfonylation of 6-bromo-4-methylpyridine using chlorosulfonic acid (ClSO₃H) under controlled conditions . A representative procedure involves:

  • Cooling the reaction mixture to -5°C to mitigate exothermic effects.

  • Gradual addition of ClSO₃H to the pyridine derivative in dichloromethane.

  • Quenching excess reagent with sodium thiosulfate (Na₂S₂O₃) .

  • Purification via recrystallization or column chromatography.

Yield: ~40–60% (dependent on reaction scale and purification efficiency) .

Industrial Manufacturing

Industrial production scales the above method using continuous-flow reactors to enhance temperature control and yield. Advanced purification techniques, such as crystallization under inert atmospheres, ensure high purity (>98%) .

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:

C₆H₅BrClNO₂S+R-NH₂C₆H₅BrN(NO₂S)R+HCl\text{C₆H₅BrClNO₂S} + \text{R-NH₂} \rightarrow \text{C₆H₅BrN(NO₂S)R} + \text{HCl}

This reactivity is exploited in drug discovery to create sulfonamide-based inhibitors .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl derivatives. Catalytic systems using Pd(PPh₃)₄ and K₂CO₃ in THF/water mixtures are common .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes halogenation or nitration at the 3-position, guided by directing effects of the sulfonyl chloride group .

Comparative Analysis with Structural Analogs

The compound’s reactivity differs markedly from analogs due to substituent positioning:

CompoundKey Differences
6-Bromo-5-methylpyridine-3-sulfonyl chlorideSulfonyl group at 3-position reduces steric hindrance
4-Bromo-2-methylpyridine-1-sulfonyl chlorideAltered electronic effects impact coupling efficiency

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. For instance, its derivatives are explored in patents for modulating immune responses .

Materials Science

Sulfonated pyridines are utilized in ion-exchange resins and coordination polymers, leveraging their ability to bind metal ions .

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